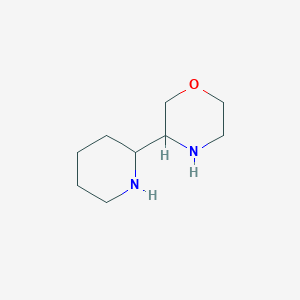

3-(Piperidin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-piperidin-2-ylmorpholine |

InChI |

InChI=1S/C9H18N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h8-11H,1-7H2 |

InChI Key |

HOWUNEUQMIUEOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3-(Piperidin-2-yl)morpholine

The construction of the this compound framework can be approached through various synthetic strategies. These routes often involve either the sequential or convergent assembly of the two heterocyclic rings.

Multi-Step Reaction Pathways and Optimizations

Multi-step syntheses are a common approach to building complex molecular architectures like this compound. These pathways often begin with the synthesis of one of the heterocyclic rings, which is then elaborated to introduce the second ring.

One potential strategy involves the initial construction of a functionalized piperidine (B6355638) ring, followed by the annulation of the morpholine (B109124) ring. For instance, a suitably protected 2-(aminomethyl)piperidine derivative could serve as a key intermediate. This intermediate could then undergo a double N-alkylation with a reagent like bis(2-chloroethyl) ether or a related dielectrophile to form the morpholine ring. Optimization of such a sequence would focus on the choice of protecting groups for the piperidine nitrogen to prevent side reactions and to ensure chemoselective alkylation.

Conversely, a synthetic route could commence with a functionalized morpholine. A morpholine derivative bearing a suitable handle for the construction of the piperidine ring, such as a protected amino aldehyde or a keto-ester, could be elaborated through cyclization strategies. A common method for piperidine ring formation is the hydrogenation of substituted pyridine precursors. For example, a fluoropyridine can be hydrogenated to the corresponding all-cis-fluorinated piperidine in a two-step dearomatization-hydrogenation process. This approach offers a high degree of stereocontrol.

Multi-component reactions (MCRs) also present an efficient pathway for the synthesis of highly substituted piperidines in a single step. These reactions bring together three or more reactants in a one-pot process to generate a complex product, often with high atom economy. While a direct MCR for this compound is not explicitly reported, the principles of MCRs could be applied to construct a highly functionalized piperidine core that is amenable to subsequent morpholine ring formation.

| Reaction Type | Key Intermediates | Catalyst/Reagents | Advantages |

| Sequential Synthesis | 2-(Aminomethyl)piperidine | Protecting groups, bis(2-chloroethyl) ether | Stepwise control over stereochemistry |

| Dearomatization-Hydrogenation | Functionalized fluoropyridine | Rh/C, H₂ | High stereoselectivity |

| Multi-component Reaction | Aldehydes, amines, β-ketoesters | Organocatalysts (e.g., L-proline) | High efficiency and atom economy |

Stereoselective Synthesis Approaches for Diastereomeric and Enantiomeric Forms

The presence of stereocenters in both the piperidine and morpholine rings of this compound necessitates the use of stereoselective synthetic methods to access specific diastereomers and enantiomers.

Asymmetric synthesis of 2-substituted piperidines can be achieved using chiral auxiliaries, such as tert-butanesulfinamide. This approach allows for the diastereoselective synthesis of piperidine derivatives that can be further elaborated. The use of chiral sulfinyl imines in reactions with Grignard reagents can lead to the formation of chiral homopropargylic amines, which are versatile intermediates for the synthesis of enantiomerically enriched piperidines.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For instance, modified quinine organocatalysts can be used for the asymmetric epoxidation of Knoevenagel products, which can then undergo a domino ring-opening cyclization to form chiral morpholin-2-ones and piperazin-2-ones.

Metal-catalyzed asymmetric hydrogenation of pyridinium salts is another effective method for producing chiral piperidines. Catalysts based on iridium, rhodium, and ruthenium have been successfully employed for this transformation, often with high enantioselectivity.

| Method | Chiral Source | Key Transformation | Typical Catalyst/Reagent |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective addition to imines | Grignard reagents |

| Organocatalysis | Modified Quinine | Asymmetric epoxidation/cyclization | Cumyl hydroperoxide |

| Asymmetric Hydrogenation | Chiral Ligands | Hydrogenation of pyridinium salts | Iridium(I) or Rhodium(I) complexes |

Exploration of Novel Catalytic Systems in Amination and Cyclization Reactions

Recent advances in catalysis have provided new and efficient methods for the synthesis of piperidine and morpholine rings. These catalytic systems often offer milder reaction conditions and improved selectivity.

Iodine-catalyzed C-H amination under visible light has been shown to be an effective method for the selective synthesis of piperidines. This reaction proceeds through a radical C-H functionalization and an iodine-catalyzed C-N bond formation, favoring the formation of the six-membered piperidine ring over the five-membered pyrrolidine ring.

Gold catalysts have been utilized for the efficient cyclization of alkynylamines and alkynylalcohols to form morpholine and piperazine (B1678402) derivatives. These reactions typically proceed with low catalyst loadings and can be used to construct the heterocyclic rings in good yields.

Lewis acid-catalyzed halo-etherification presents a practical strategy for the synthesis of morpholines from widely available alkenes. This process involves the formation of a halonium intermediate which then undergoes intramolecular cyclization with a tethered amino alcohol.

Palladium-catalyzed reactions are also widely used in the synthesis of nitrogen heterocycles. For example, a palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to a variety of 3-chloropiperidines with excellent enantioselectivities.

| Catalytic System | Reaction Type | Substrate | Key Features |

| Iodine/Visible Light | C-H Amination | N-Alkylamines | Selective piperidine formation |

| Gold(I) Complexes | Cyclization | Alkynylamines | Low catalyst loading, good yields |

| Lewis Acids (e.g., In(OTf)₃) | Halo-etherification | Alkenes | Use of readily available starting materials |

| Palladium Complexes | Aminochlorination | Alkenes | High enantioselectivity |

Functionalization and Derivatization Strategies for this compound

Once the core this compound scaffold is synthesized, further functionalization can be carried out to explore structure-activity relationships and to develop analogs with desired properties.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for functionalization. A variety of transformations can be performed at this position.

Reductive amination is a common method for introducing alkyl groups onto the piperidine nitrogen. This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a reducing agent such as sodium triacetoxyborohydride.

The piperidine nitrogen can also be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid that is formed.

Furthermore, the piperidine nitrogen can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.

| Modification | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine |

| Acylation | Acid Chloride/Anhydride, Base | N-Acylpiperidine |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonylpiperidine |

| N-Arylation | Aryl Halide, Pd Catalyst, Base | N-Arylpiperidine |

Substitutions on the Morpholine Ring System

Direct substitution on a pre-formed morpholine ring can be challenging. Therefore, functionalization of the morpholine ring is often incorporated into the synthetic route from the outset. For example, using substituted amino alcohols or dielectrophiles in the ring-forming step can lead to morpholines with desired substitution patterns.

However, some methods for the direct functionalization of saturated heterocycles are emerging. For instance, strategies involving the in situ formation of iminium ions from N-alkyl piperidines followed by the addition of nucleophiles have been developed for the selective α-functionalization of the piperidine ring. Similar strategies could potentially be adapted for the functionalization of the morpholine ring at the positions adjacent to the nitrogen or oxygen atoms, although this is less commonly reported.

The synthesis of substituted morpholines can also be achieved through cascade reactions. For example, the reaction of a tosyl-oxazetidine with α-formyl carboxylates can lead to the formation of substituted morpholine hemiaminals, which can be further elaborated.

| Strategy | Approach | Example |

| Convergent Synthesis | Use of functionalized building blocks | Cyclization of a substituted amino alcohol |

| Cascade Reactions | Sequential transformations in one pot | Ring opening of oxazetidine followed by cyclization |

| Direct Functionalization (potential) | In situ generation of reactive intermediates | Formation of an iminium ion followed by nucleophilic attack |

Strategic Introduction of Side Chains and Bridging Moieties

The functionalization of the this compound scaffold is strategically undertaken to modulate its physicochemical properties, conformational flexibility, and interaction with biological targets. Key strategies include N-substitution on either heterocycle and C-H functionalization to introduce diverse side chains, as well as the incorporation of bridging elements to create rigid, conformationally constrained analogues.

N-Substitution and C-H Functionalization

The nitrogen atoms of the piperidine and morpholine rings are common sites for introducing side chains via reactions such as alkylation, acylation, and arylation. For instance, N-arylation can be achieved through methods like the Chan-Lam coupling, which utilizes copper catalysts to form a carbon-nitrogen bond between the heterocyclic amine and a boronic acid mdpi.com.

Direct C-H functionalization offers a more advanced strategy for installing substituents at specific positions on the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for example, allow for site-selective functionalization. The position of the substitution (e.g., C2, C3, or C4) can be controlled by carefully selecting the N-protecting group on the piperidine and the structure of the rhodium catalyst nih.gov. This approach enables the synthesis of a wide array of positional analogues from a common precursor.

Bridging Moieties for Conformational Rigidity

Introducing bridging moieties into the piperidine or morpholine ring is a powerful strategy for creating structurally rigid analogues. This "escaping from flatland" approach enhances the three-dimensionality of a molecule, which can improve its drug-like properties nih.gov. Bridged structures can lock the molecule into a specific conformation, which may be preferred for binding to a biological target, and can also offer insights into the steric constraints of the binding site nih.gov.

A notable and somewhat counterintuitive effect of bridging is the potential to lower lipophilicity (logD) even while adding carbon atoms. One-carbon bridges across morpholine and piperazine rings have been shown to reduce logD values significantly, which can improve aqueous solubility and other pharmacokinetic properties acs.org. This tactic provides a method to optimize a molecule's properties without introducing additional heteroatoms acs.org.

The following table summarizes various strategies for introducing side chains and bridging moieties onto piperidine and morpholine-containing structures.

| Modification Strategy | Reaction/Method | Purpose/Outcome | Ring(s) Modified | Reference |

| N-Arylation | Chan-Lam Coupling | Introduction of aryl side chains | Piperidine, Morpholine | mdpi.com |

| C-H Functionalization | Rhodium-Catalyzed C-H Insertion | Site-selective introduction of side chains | Piperidine | nih.gov |

| Bridging | Intramolecular cyclization | Increased rigidity, conformational constraint, lower lipophilicity | Piperidine, Morpholine | nih.govacs.org |

| N-Substitution | Attachment to larger scaffolds | Molecular hybridization for novel biological activity | Piperidine, Morpholine | nih.govnih.govacs.org |

Elucidation of Reaction Mechanisms for Key Synthetic Steps

A foundational understanding of reaction mechanisms is essential for optimizing synthetic routes and predicting outcomes. The construction of the this compound scaffold and its derivatives relies on several key chemical transformations, with reductive amination being a particularly crucial process.

Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis and is widely used to form heterocyclic rings. The reaction typically proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction. youtube.comyoutube.com

Imine/Iminium Ion Formation : The process begins with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone). This is often catalyzed by a small amount of acid (e.g., pH ~5) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic youtube.com. After the initial attack, a series of proton transfers occurs, leading to the formation of a carbinolamine intermediate. Subsequent elimination of a water molecule generates a positively charged iminium ion youtube.comyoutube.com.

Reduction : The iminium ion is then reduced by a hydride-donating agent. While strong reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they would also reduce the initial carbonyl compound. Therefore, milder, more selective reducing agents are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are capable of reducing the protonated iminium ion but react much more slowly with aldehydes and ketones youtube.com. This selectivity allows the entire reaction to be performed in a single pot youtube.com. The hydride attacks the electrophilic carbon of the C=N double bond, breaking the pi bond and forming the final amine product after workup youtube.com.

This mechanism is central to synthetic strategies like the double reductive amination approach, which can construct a piperidine skeleton in a single step from a dicarbonyl precursor and an amine source chim.it. Similarly, substituted morpholine nucleosides can be synthesized via a sequence involving the oxidation of a ribonucleoside to a dialdehyde, followed by an intramolecular reductive amination nih.gov.

The following table outlines the key steps in the reductive amination mechanism.

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | The nitrogen of the amine attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 2. Proton Transfer | Protons are transferred to form a good leaving group (water). | Carbinolamine |

| 3. Dehydration | The hydroxyl group is eliminated as water, forming a C=N double bond. | Iminium ion |

| 4. Hydride Reduction | A selective reducing agent (e.g., NaBH₃CN) delivers a hydride to the carbon of the iminium ion. | Final amine product |

Unable to Generate Article Due to Lack of Scientific Data for "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available scientific data for the specific chemical compound This compound . As a result, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested outline.

The user's instructions specified a strict focus on "this compound" and required in-depth content for advanced structural elucidation and conformational analysis, including specific spectroscopic and crystallographic data. The required sections were:

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Investigation of Polymorphism and Co-crystallization Phenomena

Despite extensive searches for experimental data pertaining to the exact structure of 3-(Piperidin-2-yl)morpholine, no specific research findings, data tables, or detailed analyses were found. The searches included queries for its synthesis, characterization, and various forms of structural analysis.

While information exists for related compounds and structural isomers—such as those where the piperidine (B6355638) and morpholine (B109124) rings are linked at different positions or bear additional substituents—using such data would violate the strict requirement to focus solely on the specified compound. Generating content based on analogous structures would be scientifically inaccurate and misleading.

Therefore, without the necessary foundational data, the creation of an authoritative and factual article on the advanced structural analysis of this compound cannot be completed at this time.

Conformational Analysis of the Piperidine and Morpholine Rings within the Compound

Both the piperidine and morpholine moieties are six-membered saturated heterocyclic rings. To alleviate internal strain, such as torsional and angle strain, these rings predominantly adopt non-planar conformations. The most stable and prevalent conformation for both piperidine and morpholine is the "chair" form. acs.orgresearchgate.net In the context of this compound, the direct linkage between a carbon atom of the piperidine ring and a nitrogen atom of the morpholine ring introduces steric and electronic interactions that influence the conformational preferences of both rings.

Computational studies on similarly linked heterocyclic systems, such as benzoyl thiourea (B124793) derivatives containing morpholine and piperidine, utilize methods like Density Functional Theory (DFT) to optimize molecular geometry and investigate structural parameters. benthamdirect.comscispace.com Such analyses for this compound would be invaluable in determining the preferred orientations of the two rings relative to each other and the energetic landscape of different conformational isomers.

The chair conformation represents the lowest energy state for both the piperidine and morpholine rings. In this conformation, all bond angles are close to the ideal tetrahedral angle (109.5°), and the hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain.

Each ring can undergo a conformational inversion process known as a "ring flip," which interconverts one chair form into another. During this process, the ring passes through several higher-energy intermediate conformations, including the "half-chair," "twist-boat," and "boat" forms. The energy barrier for the chair-to-boat interconversion in unsubstituted piperidine is approximately 10.4 kcal/mol.

The boat conformation is less stable than the chair due to two main factors:

Torsional Strain : Four of the carbon-carbon bonds in the boat conformation are in an eclipsed arrangement.

Steric Strain : There is a transannular interaction (also known as a "flagpole" interaction) between the hydrogen atoms on the "bow" and "stern" of the boat.

The twist-boat conformation is slightly more stable than the true boat as it partially relieves these strains. However, it remains significantly higher in energy than the chair form. For both the piperidine and morpholine rings in this compound, a dynamic equilibrium exists, heavily favoring the chair conformations.

The linkage between the two rings in this compound means that the conformational state of one ring can influence the other. The bulky piperidinyl group attached to the morpholine nitrogen and the morpholinyl group on the piperidine ring will have specific steric demands that affect the energy barriers of ring interconversion.

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | Staggered bonds, minimal strain |

| Twist-Boat | ~5.5 | Reduced torsional and flagpole strain vs. boat |

| Boat | ~6.9 | Eclipsed bonds, flagpole interactions |

| Half-Chair | ~10.8 | High angle and torsional strain (transition state) |

Note: Data is illustrative and based on cyclohexane, which is structurally analogous to the carbon framework of piperidine and morpholine. Exact energy values for this compound would require specific computational or experimental analysis.

The structure of this compound possesses a chiral center at the C2 position of the piperidine ring. This gives rise to two enantiomers: (R)-3-(Piperidin-2-yl)morpholine and (S)-3-(Piperidin-2-yl)morpholine. The stereochemistry at this carbon atom is a fundamental determinant of the molecule's three-dimensional geometry and dynamic behavior.

The morpholinyl substituent at C2 of the piperidine ring can occupy one of two positions in the chair conformation:

Equatorial : The substituent is located in the "equator" of the ring, pointing outwards from the center. This is generally the more stable position for bulky substituents as it minimizes steric hindrance with other atoms in the ring.

Axial : The substituent is located parallel to the principal axis of the ring, pointing "up" or "down". This position often leads to unfavorable 1,3-diaxial interactions with the axial hydrogens on carbons C4 and C6 of the piperidine ring.

The preference for the equatorial versus axial position is a key aspect of the molecule's conformational equilibrium. For N-substituted piperidines, the substituent's conformational preference can be influenced by a combination of steric effects and orbital interactions. researchgate.net The equilibrium between the equatorial and axial conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different proton environments in each conformation. cdnsciencepub.com

In the case of this compound, the large morpholinyl group would be expected to have a strong preference for the equatorial position to minimize steric clash. This would mean that in the most stable conformer, the piperidine ring exists in a chair conformation with the morpholinyl group at C2 in an equatorial orientation. The absolute configuration (R or S) at C2 will dictate the specific spatial orientation of the morpholine ring relative to the piperidine ring.

Molecular dynamics simulations on related bipiperidine systems have been used to explore the potential and total energies of different conformers, providing insight into the most stable 3D structures. nih.govtandfonline.comresearchgate.net A similar computational approach for the (R) and (S) enantiomers of this compound would elucidate the subtle differences in their molecular geometry and the dynamics of their interconversion.

| Ring | Substituent | Position | Predicted Stability | Rationale |

|---|---|---|---|---|

| Piperidine | Morpholinyl group (at C2) | Equatorial | More Stable | Minimizes 1,3-diaxial steric interactions. |

| Piperidine | Morpholinyl group (at C2) | Axial | Less Stable | Significant steric strain with axial hydrogens. |

| Morpholine | Piperidinyl group (at N4) | Equatorial | More Stable | Generally favored for N-substituents in morpholine. acs.org |

| Morpholine | Piperidinyl group (at N4) | Axial | Less Stable | Increased steric interactions. acs.org |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interactions.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For analogs of 3-(Piperidin-2-yl)morpholine, such as 1,2-dimorpholinoethane (B162056), DFT calculations have been performed to determine these frontier orbital energies. In one study, the HOMO and LUMO energies for 1,2-dimorpholinoethane were calculated to be -5.889 eV and 2.323 eV, respectively, resulting in a HOMO-LUMO energy gap of 8.212 eV. mdpi.com This relatively large energy gap suggests a low tendency for intramolecular charge transfer and indicates a stable molecular system. mdpi.com Similar calculations on related piperidine-containing compounds have also been used to assess their stability and reactivity. mdpi.com For instance, in a study of (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to understand its charge transfer interactions and chemical reactivity.

The distribution of the HOMO and LUMO across the molecular structure provides further insight into reactive sites. For many morpholine (B109124) and piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atoms and adjacent carbons, reflecting their electron-donating nature. Conversely, the LUMO can be distributed over other parts of the molecule, indicating potential sites for nucleophilic attack.

Electrostatic Potential Surface Analysis for Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.

In studies of morpholine and piperidine derivatives, MEP analysis highlights the electronegative nature of the nitrogen and oxygen atoms. For example, in 1,2-dimorpholinoethane, the partial charges on the nitrogen and oxygen atoms were found to be significantly negative, which is consistent with the red regions observed on its MEP surface around these atoms. mdpi.com This indicates that these heteroatoms are the most likely sites for interaction with electrophiles. Conversely, hydrogen atoms typically exhibit positive partial charges, corresponding to blue regions on the MEP map. mdpi.com Such analyses are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.

Calculation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, based on conceptual DFT, provide a more nuanced understanding of chemical behavior.

Global Reactivity Descriptors:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table provides a summary of key global reactivity descriptors and their calculation from HOMO and LUMO energies.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Prediction of Binding Modes and Binding Affinities with Receptors (e.g., kinases)

Given the prevalence of the piperidine and morpholine moieties in kinase inhibitors, it is plausible that this compound could interact with this class of enzymes. frontiersin.org Molecular docking simulations can be employed to predict how this compound might bind to the active site of various kinases.

In a typical docking study, the 3D structure of the target kinase is obtained from a protein database (e.g., the Protein Data Bank). The structure of this compound would be generated and optimized using computational methods. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a defined scoring function.

For instance, studies on quinoline (B57606) derivatives bearing piperidine and morpholine moieties have been conducted to predict their binding to acetyl-CoA carboxylase (ACC). nih.gov The docking results for these compounds revealed that they occupy the same binding site as a known inhibitor, with specific hydrogen bonding interactions being crucial for their inhibitory activity. nih.gov Similarly, docking studies of other piperidine derivatives have been used to predict their binding affinity to targets like the adenosine (B11128) A2A receptor.

Validation of Docking Protocols and Scoring Functions

The reliability of molecular docking results is highly dependent on the chosen docking protocol and scoring function. Therefore, validation is a critical step in any docking study. A common method for validation is to perform "re-docking," where a known co-crystallized ligand is removed from the receptor's active site and then docked back in. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Furthermore, the ability of a scoring function to distinguish between known active and inactive compounds can be assessed by docking a set of these molecules and evaluating the correlation between the docking scores and experimental activities. The selection of an appropriate docking program (e.g., AutoDock, GOLD, Glide) and scoring function is often guided by the nature of the target protein and the chemical class of the ligands being studied. For kinase targets, specific scoring functions that are optimized for predicting binding to this enzyme family may be employed to enhance the accuracy of the predictions.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which contains two interconnected heterocyclic rings, MD simulations can provide crucial insights into its conformational landscape, stability, and interactions with its environment.

Analysis of Conformational Stability in Various Solvation Environments

The conformation of this compound is expected to be influenced by its surrounding solvent due to the presence of polar (N-H and O groups) and nonpolar (C-H groups) regions. Both the piperidine and morpholine rings are most stable in a chair conformation. However, the relative orientation of these two rings, dictated by the torsion angle of the bond connecting them, can vary.

MD simulations in different solvents, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar), would reveal the most stable conformers in each environment. By analyzing the simulation trajectories, key properties can be determined:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's atoms from a reference structure over time. A stable RMSD value during a simulation suggests that the molecule has reached an equilibrium conformation. For a small molecule like this compound, fluctuations within 1-3 Å are generally considered acceptable for a stable complex. researchgate.net

Potential Energy: Lower potential energy conformers are more stable. Plotting potential energy over the simulation time helps identify the most energetically favorable shapes the molecule adopts.

Dihedral Angle Analysis: Tracking the dihedral angles of the rotatable bonds, especially the bond linking the piperidinyl and morpholinyl rings, can identify the most populated conformational states.

In aqueous solutions, it is anticipated that conformations maximizing hydrogen bonding between the solvent and the N-H group of the piperidine and the oxygen of the morpholine would be favored. In nonpolar solvents, intramolecular hydrogen bonding or conformations that minimize the exposed polar surface area might be more prevalent.

Table 1: Predicted Conformational Preferences in Different Solvents

| Solvent | Polarity | Expected Dominant Conformation Driver | Predicted Outcome |

| Water | Polar Protic | Intermolecular hydrogen bonding with solvent | Extended conformations to maximize solvent interaction |

| DMSO | Polar Aprotic | Dipole-dipole interactions | A mix of extended and compact conformations |

| Chloroform | Nonpolar | Minimization of exposed polar surface area | More compact or folded conformations, potentially with intramolecular hydrogen bonding |

Exploration of Protein-Ligand Complex Stability and Dynamics Over Time

MD simulations are critical for understanding how a ligand like this compound interacts with a biological target, such as a protein receptor, over time. nih.gov After an initial docking pose is predicted, an MD simulation of the protein-ligand complex can validate the stability of this binding mode. researchgate.netjst.go.jp

Key analyses in these simulations include:

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue of the protein to identify which parts of the protein are flexible and which are rigid. High RMSF values in the binding site residues upon ligand binding could indicate an induced-fit mechanism.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are strong indicators of key interactions that contribute to binding affinity. For this compound, the piperidine N-H group would be a key hydrogen bond donor, while the morpholine oxygen and the piperidine nitrogen could act as acceptors.

A typical MD simulation for a protein-ligand complex might run for 50 to 100 nanoseconds to ensure the stability of the interactions is adequately assessed. jst.go.jpchemrxiv.org The results of these simulations can provide confidence in a predicted binding mode and guide further optimization of the ligand. chemrxiv.org

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches

When the 3D structure of a biological target is unknown, ligand-based methods are invaluable for discovering new active compounds. nih.gov These methods are based on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov

Development of Ligand-Based Pharmacophore Models for Activity Prediction

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. nih.gov These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. royalsocietypublishing.org

To develop a pharmacophore model for a series of compounds including the this compound scaffold, the following steps are generally taken:

Training Set Selection: A set of molecules with known biological activity, including highly active and inactive compounds, is compiled.

Feature Identification: The chemical features common to the most active molecules are identified. For the this compound scaffold, key features would likely include the hydrogen bond donor of the piperidine NH, the hydrogen bond acceptor of the morpholine oxygen, and the hydrophobic character of the aliphatic rings. pharmjournal.ru

Model Generation and Validation: A computational program generates multiple pharmacophore models. royalsocietypublishing.org The best model is selected based on its ability to distinguish active from inactive compounds in a test set. mdpi.com

Identification of Key Structural Features Essential for Bioactivity

Pharmacophore models directly highlight the structural features crucial for bioactivity. ijpsr.com For a molecule based on the this compound core, a hypothetical pharmacophore model might reveal the following:

A Hydrogen Bond Donor: The N-H group on the piperidine ring is a critical feature. nih.gov

A Hydrogen Bond Acceptor: The oxygen atom in the morpholine ring is a likely hydrogen bond acceptor.

Hydrophobic Cores: The two saturated ring systems provide hydrophobic character, which is often important for fitting into a binding pocket.

Defined Spatial Relationship: The distance and relative orientation between these features are crucial. The flexibility of the bond connecting the two rings allows the molecule to adopt the necessary conformation to match the pharmacophore.

Studies on related structures have shown that replacing a piperidine ring with a morpholine, or vice versa, can significantly impact activity, underscoring the specific role each ring and its features play in binding. nih.govacs.org The piperidine ring, in particular, has been identified as an influential structural element for activity at certain receptors. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Role in Bioactivity |

| Hydrogen Bond Donor (HBD) | Piperidine N-H | Anchoring to a negatively charged or polar residue in a receptor |

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen | Interaction with a hydrogen bond donor residue |

| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen | Interaction with a hydrogen bond donor residue |

| Hydrophobic (HY) | Piperidine and Morpholine Rings | Van der Waals interactions within a hydrophobic pocket |

Virtual Screening for Analogues and Related Scaffolds with Predicted Activity

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases (like ZINC or PubChem) for other molecules that match the pharmacophore. mdpi.com This process, known as virtual screening, can identify novel and structurally diverse compounds with a high probability of being active. nih.govscielo.br

The screening process typically involves:

Database Filtration: The chemical database is often pre-filtered based on desirable drug-like properties (e.g., Lipinski's Rule of Five) to remove undesirable compounds.

Pharmacophore Matching: The remaining molecules are conformationally searched to see if they can adopt a shape that matches the 3D arrangement of the pharmacophore features.

Hit Selection and Docking: The molecules that fit the pharmacophore model (the "hits") are often then subjected to molecular docking into a known or homology-modeled receptor structure to refine the list and prioritize compounds for experimental testing. termedia.pl

This approach allows researchers to efficiently explore vast chemical spaces and identify new lead compounds for drug discovery that may be structurally different from the initial active molecules but share the same essential binding features. royalsocietypublishing.org

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization in Crystals

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. mdpi.com By mapping various properties onto this surface, a detailed picture of the molecular environment and packing can be obtained.

For the this compound molecule, a Hirshfeld surface analysis would provide critical insights into the nature and relative importance of the various non-covalent interactions that stabilize its crystal structure. These interactions are governed by the functional groups present: the secondary amine in the piperidine ring, the tertiary amine and the ether oxygen in the morpholine ring, and the numerous C-H bonds throughout the structure.

The analysis generates several graphical representations, most notably the dnorm surface and 2D fingerprint plots.

The dnorm surface is mapped with colors to indicate intermolecular contact distances. Red spots highlight contacts that are shorter than the van der Waals radii of the interacting atoms, indicating strong interactions like hydrogen bonds. mdpi.com White regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer. iucr.org For this compound, prominent red spots would be expected for N-H···O or N-H···N hydrogen bonds, involving the piperidine N-H donor and the morpholine oxygen or nitrogen as acceptors.

While specific experimental data for this compound is not available, analysis of structurally related piperidine and morpholine derivatives allows for a detailed prediction of the expected intermolecular contacts. nih.goviucr.org The crystal structures of piperidine and morpholine themselves are characterized by N-H···N and N-H···O hydrogen-bonded chains, respectively. iucr.org In more complex derivatives, a variety of interactions are observed.

Based on studies of similar heterocyclic compounds, the primary intermolecular contacts stabilizing the crystal structure of this compound would likely be dominated by H···H interactions due to the abundance of hydrogen atoms on the molecular surface. iucr.orgresearchgate.net Significant contributions from H···O/O···H and H···N/N···H contacts are also expected, corresponding to hydrogen bonds and weaker C-H···O and C-H···N interactions. iucr.orgtandfonline.com The presence of both piperidine and morpholine rings suggests a complex interplay of these forces. The morpholine oxygen, for instance, is a strong hydrogen bond acceptor, while the piperidine N-H group is a classic hydrogen bond donor. iucr.orgtandfonline.com

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below. This data is illustrative and based on findings for similar piperidine and morpholine-containing crystal structures. iucr.orgmdpi.com

| Intermolecular Contact |

| H···H |

| O···H/H···O |

| N···H/H···N |

| C···H/H···C |

| C···C |

| C···N/N···C |

| C···O/O···C |

| Other |

The 2D fingerprint plot for all interactions would likely show distinct spikes. A prominent sharp spike in the lower region of the plot would be characteristic of N-H···O/N hydrogen bonds. iucr.org "Wings" or more diffuse features in the plot would correspond to C-H···O, C-H···N, and C-H···π interactions if aromatic rings were present. nih.govresearchgate.net The large, dense region in the center of the plot would represent the numerous, weaker H···H contacts. researchgate.net

Structure Activity Relationship Sar Studies: Mechanistic and in Vitro Focus

Impact of Structural Modifications of 3-(Piperidin-2-yl)morpholine on In Vitro Receptor Binding Affinity

The specific substitution pattern on the piperidine (B6355638) and morpholine (B109124) rings, as well as the nature of the groups attached to them, significantly dictates the binding affinity and selectivity for various receptors. Structure-activity relationship (SAR) studies on related N-piperidinyl indoles have demonstrated that substitutions on the indole moiety can dramatically alter binding affinity for opioid receptors like the mu-opioid peptide (MOP) receptor. nih.gov For instance, certain 2-substituted N-piperidinyl indoles exhibit subnanomolar affinity for the MOP receptor. nih.gov

In the context of central nervous system (CNS) drug discovery, the morpholine ring is often used to modulate physicochemical properties to enhance blood-brain barrier permeability. nih.gov In some compound series, the replacement of a piperidine ring with a morpholine ring has led to an improvement in potency and a reduction in liability for cytochrome P450 3A4 (CYP3A4) metabolism. nih.gov The morpholine ring's weak basicity and flexible conformation allow it to engage in various hydrophilic and lipophilic interactions, which can be crucial for receptor binding. nih.gov While direct SAR studies on this compound itself are not extensively detailed in the reviewed literature, the principles derived from related structures underscore the importance of both heterocyclic systems in optimizing receptor interactions. The piperidine and morpholine rings are considered prerogative structures for enhancing biological activity and achieving desired therapeutic properties. bohrium.compharmjournal.ruresearchgate.net

Correlation Between Compound Structure and In Vitro Enzyme Inhibition Profiles (e.g., α-glucosidase, mTOR)

Derivatives of this compound have been investigated for their inhibitory potential against various enzymes, with notable activity observed against α-glucosidase and the mammalian target of rapamycin (mTOR).

α-Glucosidase Inhibition: The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com Both piperidine and morpholine moieties are found in potent α-glucosidase inhibitors. researchgate.netnih.gov Studies show that the addition of a morpholine moiety can have a positive effect on the inhibitory properties of a compound. nih.gov The SAR for α-glucosidase inhibition is sensitive to the substitutions on the heterocyclic rings. For example, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed an inhibitory activity of 97.30% against the α-amylase enzyme, which is also involved in carbohydrate digestion. nih.gov Dihydrofuro[3,2-b]piperidine derivatives have shown exceptionally strong inhibitory potency, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov

| Compound/Class | IC₅₀ Value (μM) | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|

| Piperidine Analogue (5d) | 50.06 | Acarbose | 58.8 |

| Dihydrofuro[3,2-b]piperidine Derivative (32) | 0.07 | Acarbose | Not specified in source |

| Dihydrofuro[3,2-b]piperidine Derivative (28) | 0.5 | Acarbose | Not specified in source |

| Indolo[1,2-b]isoquinoline Derivative (11) | 3.44 ± 0.36 | Acarbose | 640.57 ± 5.13 |

| Thiourea (B124793) Derivative (9a) | 9.77 (mM) | Acarbose | 11.96 (mM) |

mTOR Inhibition: The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. nih.govresearchgate.net The morpholine ring is a key structural feature in many potent and selective mTOR inhibitors. researchgate.nethud.ac.uk SAR studies have revealed that modifications to the morpholine ring can dramatically enhance selectivity for mTOR over other related kinases like phosphoinositide 3-kinase (PI3K). researchgate.net For example, replacing a standard morpholine with a bridged morpholine can increase selectivity by up to 26,000-fold. researchgate.net This is attributed to a deeper pocket in the mTOR active site that can accommodate the bulkier bridged systems. nih.govresearchgate.net A series of morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, with compound 10e emerging as a highly promising candidate with potent activity against lung cancer cells. nih.govresearchgate.net

| Compound/Class | Target Cell Line | IC₅₀ Value (μM) | Reference Compound |

|---|---|---|---|

| Morpholine-Substituted Tetrahydroquinoline (10e) | A549 (Lung Cancer) | 0.033 | Everolimus, 5-Fluorouracil |

| PQR620 | General Cancer Cell Panel | Subnanomolar range (specific value not provided) | Not specified |

Theoretical Studies on DNA Binding and Intercalation Mechanisms

Theoretical and computational studies provide valuable insights into how molecules containing piperidine and morpholine rings may interact with DNA, a key target for many anticancer agents. nih.govacs.org The planar aromatic systems often found in these derivatives are conducive to intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov

Molecular docking studies on bioactive metal complexes of a morpholine-linked ligand suggested that these compounds could intercalate with DNA. nih.gov The calculated binding energies for these interactions ranged from -7.7 to -8.5 kcal/mol, indicating a spontaneous binding process. nih.gov The co-planarity of the ligand system and complexation with a metal center were found to promote the ability of the complex to infiltrate DNA base pairs. nih.gov Similarly, novel 2-(benzimidazol-2-yl)quinoxalines containing piperidine and morpholine moieties were designed with the expectation that they would bind to DNA, leveraging the known DNA-interacting properties of the benzimidazole and quinoxaline scaffolds. nih.govacs.org The primary mechanism of interaction for many such compounds is noncovalent DNA binding, which is considered a desirable feature for developing less toxic and more target-specific anticancer drugs. acs.org Studies on morpholine-containing zinc phthalocyanines also concluded that the molecule binds to DNA via an intercalation mode. researchgate.net This process involves the insertion of the planar phthalocyanine ring into the DNA structure, a mechanism that can be facilitated by the attached morpholine groups. researchgate.net

In Vitro Investigations of Molecular Mechanisms and Cellular Pathways

In vitro cellular assays are essential for elucidating the downstream biological effects of enzyme inhibition or receptor binding. For derivatives containing the this compound scaffold, these studies have focused on mechanisms of cell death and the modulation of specific signaling pathways, particularly in the context of cancer.

Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest. Several studies on compounds containing piperidine and morpholine rings have detailed these mechanisms. For instance, novel piperidone compounds were shown to induce cell death through the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7, a key executioner caspase. nih.gov

Similarly, a series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine groups were found to induce mitochondrial apoptosis and cause cell cycle arrest in the S phase, thereby inhibiting DNA synthesis. nih.govnih.gov The natural product piperine, which contains a piperidine ring, has also been shown to induce apoptosis in human oral cancer cells. mdpi.comresearchgate.net This was confirmed by observing apoptotic bodies and analyzing the expression of apoptosis-related proteins. mdpi.comresearchgate.net A novel benzimidazole derivative incorporating both piperidine and morpholine moieties was also found to induce apoptosis in lung cancer cell lines. nih.gov

Beyond the general mechanisms of cell death, research has identified specific molecular targets that are modulated by these compounds.

c-Myc Pathway: The c-Myc oncogene is a critical driver in many human cancers. A novel small-molecule inhibitor, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine, was specifically designed to target c-Myc. nih.gov This compound was shown to disrupt the interaction between c-Myc and its binding partner Max, leading to the downregulation of c-Myc protein levels and subsequent apoptosis in lung cancer cells. nih.gov The compound exhibited potent anticancer activity with IC₅₀ values of 4.08 μM and 7.86 μM against A549 and NCI-H1299 lung cancer cell lines, respectively. nih.gov Other compounds, such as 11-piperazinyl quindolines, have also demonstrated the ability to downregulate c-MYC expression. nih.gov

mTOR Pathway: As discussed in section 5.2, the mTOR pathway is a key target for morpholine-containing compounds. Cellular assays have confirmed that these molecules inhibit the pathway effectively. The morpholine-substituted tetrahydroquinoline derivative, 10e, was found to induce apoptosis in a dose-dependent manner, with activity surpassing that of the standard mTOR inhibitor Everolimus. nih.govresearchgate.net Another potent and selective mTORC1/2 kinase inhibitor, PQR620, which contains a morpholine moiety, efficiently prevented cancer cell growth across a large panel of 66 cancer cell lines. researchgate.net Studies on piperine have also shown that it induces apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway in cancer cells. mdpi.com

Comparative Contributions of Piperidine and Morpholine Ring Systems to Mechanistic Activity

Both the piperidine and morpholine rings are vital pharmacophores that contribute significantly to the biological activity of a molecule, though they do so through distinct physicochemical properties. bohrium.compharmjournal.ru The choice between these two heterocycles allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

The piperidine ring, being a saturated hydrocarbon heterocycle, is generally more lipophilic and basic than morpholine. This basicity can be crucial for forming salt bridges or key hydrogen bonds with acidic residues in a target protein. Its conformational flexibility allows it to adapt to the shape of various binding pockets. Its role is evident in numerous natural alkaloids and synthetic compounds with a wide range of therapeutic applications. researchgate.net

The morpholine ring contains an oxygen atom opposite the nitrogen, which significantly alters its properties. It is more polar and less basic than piperidine, and the oxygen atom can act as a hydrogen bond acceptor. This often improves aqueous solubility and can help modulate a compound's metabolic stability. nih.gov For example, in one series of compounds targeting CNS receptors, replacing a piperidine with a morpholine ring not only improved potency but also reduced metabolic liability. nih.gov In the context of enzyme inhibition, the addition of a morpholine moiety has been shown to have a positive effect on α-glucosidase inhibitory activity. nih.gov For mTOR inhibitors, the morpholine ring is a critical element for achieving high selectivity, with structural modifications to the ring itself leading to dramatic improvements in the selectivity profile. researchgate.net

Ultimately, the piperidine and morpholine rings provide a versatile toolkit for medicinal chemists. The piperidine ring is often integral for achieving high-affinity interactions through its basic nitrogen and hydrophobic body, while the morpholine ring offers a way to enhance polarity, solubility, and metabolic properties, and can be key to achieving selectivity for certain targets like mTOR kinases. researchgate.netnih.gove3s-conferences.org

Advanced Chemical Reactivity and Stability Studies

Reactivity of 3-(Piperidin-2-yl)morpholine Towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound is characterized by the nucleophilic nature of the nitrogen atoms in both the piperidine (B6355638) and morpholine (B109124) rings, as well as the potential for reactions at the carbon atoms adjacent to these nitrogens.

The nitrogen atom of the piperidine ring is generally more basic and nucleophilic than the nitrogen in the morpholine ring. wikipedia.org This is because the oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which reduces the electron density on the morpholine nitrogen. wikipedia.org Consequently, electrophilic attack is more likely to occur at the piperidine nitrogen.

Conversely, the carbon atoms alpha to the nitrogen atoms (C2 and C6 in piperidine, and C2 and C6 in morpholine) can become susceptible to nucleophilic attack, particularly after activation. For instance, the C2 position of the piperidine ring can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. youtube.com

| Reagent Type | Predicted Reactive Site on this compound | Expected Reaction |

| Electrophiles | Piperidine Nitrogen > Morpholine Nitrogen | N-Alkylation, N-Acylation, N-Arylation |

| C2 of Piperidine (after deprotonation) | C-Alkylation, C-Acylation | |

| Nucleophiles | C2 of Piperidine (after activation, e.g., oxidation to iminium ion) | Addition of organometallics, cyanides, etc. |

| C-X bond (if a leaving group is present on the rings) | Nucleophilic substitution |

Oxidation and Reduction Pathways of the Heterocyclic Rings

The oxidation and reduction of this compound would likely involve transformations of both the piperidine and morpholine rings, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation:

The piperidine ring is susceptible to oxidation, which can occur at either the nitrogen atom or the adjacent carbon atoms. Oxidation of the piperidine nitrogen can lead to the formation of an N-oxide. More commonly, oxidation of the carbon atoms alpha to the nitrogen (C2 and C6) can occur, leading to the formation of lactams (piperidones). researchgate.net For instance, the oxidation of a substituted piperidine with bromine in acetic acid has been shown to yield the corresponding piperidin-2-one. researchgate.net The presence of the morpholine substituent at the C2 position would influence the regioselectivity of this oxidation.

The morpholine ring is generally more resistant to oxidation due to the deactivating effect of the ether oxygen. However, under strong oxidizing conditions, cleavage of the ring can occur.

Reduction:

The reduction of the heterocyclic rings of this compound would require harsh conditions as they are already saturated. However, if any oxidized derivatives are formed (e.g., piperidones or iminium ions), these can be readily reduced back to the corresponding saturated heterocycles using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For example, morpholine amides can be reduced to aldehydes. chem-station.comresearchgate.net

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Oxidation | Bromine in Acetic Acid | 3-(Morpholin-3-yl)piperidin-2-one |

| Hydrogen Peroxide | This compound N-oxide | |

| Strong Oxidants (e.g., KMnO4) | Ring-opened products | |

| Reduction | Sodium Borohydride (on oxidized derivatives) | Reduction of carbonyls or imines |

| Lithium Aluminum Hydride (on oxidized derivatives) | Reduction of amides or lactams |

Hydrolytic Stability and Degradation Profiles Under Varied Conditions

The hydrolytic stability of this compound is expected to be high under neutral conditions due to the robust nature of the C-N and C-O bonds within the saturated heterocyclic rings. However, under acidic or basic conditions, and particularly at elevated temperatures, degradation can occur.

Under acidic conditions, protonation of the nitrogen atoms would occur, forming the corresponding ammonium (B1175870) salts. This would increase the solubility of the compound in aqueous media but is unlikely to lead to significant degradation at moderate temperatures. At higher temperatures and in the presence of strong acids, acid-catalyzed ring-opening of the morpholine ether linkage could potentially occur, although this is generally a slow process.

Under basic conditions, the compound is expected to be relatively stable. The secondary amine functionalities can be deprotonated by very strong bases, but this would not typically lead to degradation.

Microbial degradation pathways for both piperidine and morpholine have been studied. nih.gov These pathways often involve initial cleavage of a C-N bond, followed by deamination and oxidation. nih.gov It is plausible that this compound could be susceptible to similar enzymatic degradation in biological systems.

| Condition | Expected Stability | Potential Degradation Pathway |

| Neutral (pH 7) | High | - |

| Acidic (pH < 7) | Moderate to High | Acid-catalyzed ring-opening of the morpholine ether (at high temperatures) |

| Basic (pH > 7) | High | - |

| Biological Systems | Susceptible to microbial degradation | Enzymatic C-N bond cleavage, deamination, and oxidation |

Photochemical Reactivity and Stability

Saturated N-heterocycles can undergo photochemical reactions, often involving the formation of radical intermediates. rsc.orgrsc.org The photochemical reactivity of this compound would likely be influenced by the presence of the two nitrogen atoms and the ether linkage.

Upon exposure to UV radiation, particularly in the presence of a photosensitizer, hydrogen atom abstraction from the carbon atoms alpha to the nitrogen atoms is a likely primary photochemical process. acs.orgwhiterose.ac.ukresearchgate.net This would generate radical intermediates that could then undergo a variety of subsequent reactions, including dimerization, reaction with oxygen to form peroxy radicals, or intramolecular cyclization.

Studies on the photochemical oxidative dehydrogenation of saturated N-heterocycles have shown that they can be converted to their unsaturated analogues under visible light irradiation in the presence of a suitable catalyst and an oxidant like oxygen. rsc.orgrsc.org This suggests that this compound could potentially be dehydrogenated to form the corresponding imine or enamine derivatives under photochemical conditions.

| Condition | Potential Reaction | Product Type |

| UV Irradiation | Hydrogen atom abstraction from C-H alpha to nitrogen | Radical intermediates, dimers, oxidation products |

| Visible Light + Photocatalyst + O2 | Oxidative dehydrogenation | Imine or enamine derivatives |

Future Research Trajectories and Broader Academic Implications

Development of More Efficient and Sustainable Synthetic Methodologies for the Compound

The synthesis of complex heterocyclic compounds like 3-(Piperidin-2-yl)morpholine is a critical area for innovation. Future research will likely focus on moving beyond traditional multi-step, resource-intensive methods toward more elegant and sustainable strategies. The development of efficient synthetic routes is paramount, as both the piperidine (B6355638) and morpholine (B109124) moieties are foundational in medicinal chemistry. bohrium.comnih.gov

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly assembling complex molecules from three or more starting materials in a single step, which is both time- and resource-efficient. acs.orgresearchgate.net A future MCR approach could conceivably construct the core this compound scaffold in a one-pot procedure, significantly improving efficiency over linear syntheses. researchgate.net

Stereoselective Synthesis: The compound possesses at least two chiral centers, meaning that its spatial arrangement is critical. Developing synthetic methods that can selectively produce a single desired stereoisomer is crucial, as different isomers can have vastly different biological activities.

Green Chemistry Approaches: There is a strong push to make chemical synthesis more environmentally friendly. researchgate.netpreprints.orgmdpi.com This involves using safer solvents (like water or bio-based solvents), reducing energy consumption, and minimizing hazardous waste. mdpi.com Future syntheses will aim to incorporate these principles, for example, by using catalytic methods that can be recycled and operate under mild conditions. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges | Sustainability Factor |

| Linear Synthesis | Well-understood, reliable reaction steps. | Multiple steps, low overall yield, high waste. | Low |

| Convergent Synthesis | Higher overall yield, easier purification. | Requires separate synthesis of complex fragments. | Medium |

| Multicomponent Reactions (MCRs) | High efficiency (fewer steps), rapid access to analogs. | Discovery of suitable reaction conditions can be difficult. | High |

| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Enzyme stability and substrate scope can be limited. | Very High |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

For this compound, AI can be leveraged in several ways:

Scaffold Hopping and Elaboration: Using the this compound core as a starting point, generative models can propose thousands of novel analogs. digitellinc.comdigitellinc.com These models can be trained to explore the surrounding "chemical space" by adding, removing, or modifying functional groups to enhance desired properties like target binding affinity or metabolic stability, while preserving the core scaffold.

Predictive Modeling: AI models can be trained on existing data to predict the properties of newly designed compounds before they are synthesized. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. This in silico screening significantly reduces the time and cost associated with synthesizing and testing unsuitable candidates. digitellinc.com

Retrosynthesis Prediction: Once a promising molecule is designed, AI tools can predict a viable synthetic route, accelerating the transition from digital design to physical synthesis. nih.gov Transfer learning techniques can enhance the accuracy of these predictions for complex heterocyclic structures. nih.gov

Exploration of Novel Biological Targets through High-Throughput Screening and Mechanistic Analysis (In Vitro)

Identifying the biological targets of a novel compound is a cornerstone of drug discovery. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a wide array of biological targets to identify "hits"—compounds that exhibit a desired activity. chemdiv.com

A future research plan for this compound would involve:

Library Generation: Synthesizing a focused library of derivatives based on the this compound scaffold, potentially guided by the AI-driven designs mentioned previously.

HTS Campaigns: Screening this library against diverse biological targets, such as enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and protein-protein interactions. chemdiv.com This broad screening increases the chance of discovering unexpected therapeutic applications. The screening of piperidine-containing libraries has already proven successful in identifying novel hits for conditions like tuberculosis. nih.gov

Hit Confirmation and Mechanistic Analysis: Any "hits" from the HTS screen must be rigorously validated. This involves in vitro mechanistic studies to understand how the compound exerts its effect. rsc.org For example, if a compound inhibits an enzyme, further assays would determine the type of inhibition (e.g., competitive, non-competitive) and its potency (IC50 value). These studies confirm that the compound's activity is specific and not an artifact of the screening process.

Table 2: Hypothetical High-Throughput Screening (HTS) Cascade for this compound Analogs

| Stage | Assay Type | Purpose | Example Readout |

| Primary Screen | Biochemical Assay (e.g., Kinase Inhibition) | Identify initial "hits" from a large library. | Fluorescence Resonance Energy Transfer (FRET) |

| Dose-Response | Potency Assay | Determine the concentration at which a hit is effective (IC50). | Luminescence Signal |

| Orthogonal Screen | Different Assay Format (e.g., Cell-Based) | Confirm activity in a more biologically relevant system. | Cell Viability (MTT Assay) |

| Selectivity Panel | Counter-Screening | Test against related targets to ensure specificity. | Activity against a panel of related kinases. |

| Mechanistic Study | Biophysical Assay | Elucidate the mechanism of action. | Surface Plasmon Resonance (SPR) to measure binding kinetics. |

Contribution to Fundamental Heterocyclic Chemistry Principles and Design of Privileged Scaffolds

Both piperidine and morpholine rings are independently considered "privileged scaffolds" in medicinal chemistry. pharmjournal.runih.govsemanticscholar.orgresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, and they frequently appear in approved drugs. pharmjournal.runih.gov The morpholine ring, for instance, is valued for improving physicochemical and pharmacokinetic properties. nih.govnih.govresearchgate.net

The study of this compound contributes to several fundamental areas:

Novel Privileged Structures: The combination of these two rings creates a novel, three-dimensional scaffold. researchgate.net Systematic investigation of this compound and its derivatives can establish whether this combined structure also functions as a privileged scaffold, providing medicinal chemists with a new and valuable building block for drug design.

Structure-Activity Relationships (SAR): By synthesizing and testing a variety of analogs, researchers can build a detailed understanding of the structure-activity relationship. This knowledge—how specific structural modifications influence biological activity—is fundamental to rational drug design and contributes to the broader knowledge base of medicinal chemistry. rroij.comijprajournal.comnih.gov

Conformational Analysis: The linkage between the two rings creates unique conformational properties. Studying how the molecule folds and moves in three-dimensional space is crucial for understanding how it interacts with biological targets and provides deeper insight into the principles of molecular recognition.

By exploring these research avenues, the scientific community can unlock the full potential of the this compound scaffold, leading not only to potential new therapeutic agents but also to a more profound understanding of chemical synthesis, drug design, and the fundamental principles of heterocyclic chemistry. mdpi.com

Q & A

Advanced Research Question

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to targets like serotonin receptors. Use crystal structures (PDB: 6WGT) for accuracy .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to optimize pharmacokinetics .

What are the best practices for characterizing polymorphic forms of this compound derivatives?

Advanced Research Question

Polymorph identification impacts solubility and stability:

- PXRD : Distinguishes crystalline forms via unique diffraction patterns .

- DSC/TGA : Thermal analysis identifies phase transitions and decomposition temperatures .

- Raman Spectroscopy : Detects subtle conformational differences in solid-state structures .

How do researchers address discrepancies in reported receptor selectivity of this compound derivatives?

Advanced Research Question

Contradictory selectivity profiles (e.g., σ1 vs. dopamine D2 receptors) may stem from:

- Radioligand Binding Assays : Validate results using competitive binding with reference compounds (e.g., haloperidol for σ1) .

- Functional Assays : Measure cAMP or calcium flux to differentiate agonist/antagonist behavior .

- Structural Analog Comparison : Cross-reference with PubChem data (e.g., CID 118798432) to identify critical pharmacophores .

What strategies mitigate instability of this compound under acidic or basic conditions?

Basic Research Question

- pH Stability Studies : Use UV-Vis spectroscopy to track degradation kinetics in buffers (pH 1–13). Morpholine rings are prone to hydrolysis at extremes .

- Protective Formulations : Salt formation (e.g., hydrochloride salts) enhances stability, as seen in analogs like (S)-3-(Methoxymethyl)morpholine HCl .

- Storage Recommendations : Lyophilized powders stored at -20°C under nitrogen prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.